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Compound of Interest

Compound Name: 5-chloro-N-methyl-2-nitroaniline

Cat. No.: B1582912 Get Quote

In the landscape of pharmaceutical research and drug development, the unambiguous

structural elucidation of novel chemical entities is not merely a procedural step but the very

foundation of scientific integrity and progress. Intermediates such as 5-chloro-N-methyl-2-
nitroaniline (CAS: 35966-84-8) represent critical nodes in complex synthetic pathways. Their

purity and structural identity directly impact the viability, safety, and efficacy of the final active

pharmaceutical ingredient (API). A comprehensive understanding of their spectral

characteristics is therefore paramount.

This guide eschews a conventional data-sheet format. Instead, it offers a holistic analytical

narrative, delving into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data of 5-chloro-N-methyl-2-nitroaniline. We will not only present the data

but also explore the causal logic behind the experimental design and the interpretation of the

resulting spectra, providing researchers with a practical framework for their own analytical

challenges.

Molecular Structure and Analytical Overview
5-chloro-N-methyl-2-nitroaniline is a substituted aromatic compound featuring several key

functional groups that give rise to a distinct and interpretable spectroscopic signature. The

strategic placement of the chloro, N-methyl, and nitro groups on the aniline scaffold creates a

specific electronic environment, which is reflected in the spectral data.

Diagram: Molecular Structure and Numbering Scheme
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Caption: Structure of 5-chloro-N-methyl-2-nitroaniline with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Core Skeleton
NMR spectroscopy provides the most detailed insight into the carbon-hydrogen framework of a

molecule. For 5-chloro-N-methyl-2-nitroaniline, both ¹H and ¹³C NMR are indispensable for

confirming the substitution pattern and the presence of all constituent groups.

¹H NMR Spectral Data & Interpretation
The proton NMR spectrum is particularly informative for determining the substitution pattern on

the aromatic ring. Experimental data has been reported for this compound, providing a solid

basis for our analysis.[1][2]

Signal
Assignment

Multiplicity
Coupling
Constant (J)

Chemical Shift
(δ) ppm

Integration

H3 Doublet (d) 9.1 Hz 8.06 1H

H6 Doublet (d) 2.2 Hz 7.01 1H

H4
Doublet of

Doublets (dd)
9.1 Hz, 2.2 Hz

~6.8-6.9

(Predicted)
1H

N-H
Broad Singlet (br

s)
- ~8.3 (Predicted) 1H

N-CH₃ (H7) Doublet (d)
~5.0 Hz

(Predicted)
~3.0 (Predicted) 3H

Expertise & Experience in Interpretation:

Aromatic Region: The reported spectrum in DMSO-d₆ shows two key signals.[1][2] The

proton at the C3 position (H3) is significantly downfield at 8.06 ppm. This is a direct

consequence of its position ortho to the powerfully electron-withdrawing nitro (NO₂) group,

which deshields the proton, causing it to resonate at a higher frequency. Its multiplicity as a

doublet with a large coupling constant (J = 9.1 Hz) confirms its coupling to a single adjacent
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proton, H4. The signal at 7.01 ppm is assigned to H6. Its small coupling constant (J = 2.2 Hz)

is characteristic of a meta-coupling to H4.

Predicted Signals: While not explicitly detailed in the available data, the proton at the C4

position (H4) is expected to appear as a doublet of doublets, coupling to both H3 (J ≈ 9.1 Hz)

and H6 (J ≈ 2.2 Hz). Its chemical shift would be intermediate, likely around 6.8-6.9 ppm. The

amine proton (N-H) is expected to be a broad singlet around 8.3 ppm, its broadness resulting

from quadrupole coupling with the nitrogen atom and potential exchange. The N-methyl

protons (H7) would likely appear as a doublet around 3.0 ppm due to coupling with the

adjacent N-H proton.

¹³C NMR Spectral Data & Interpretation (Predicted)
No experimental ¹³C NMR data was found in the reviewed literature. Therefore, a predicted

spectrum is presented below, based on standard computational algorithms. This serves as a

robust hypothesis for experimental verification.

Signal Assignment Predicted Chemical Shift (δ) ppm

C5 (C-Cl) 147.5

C1 (C-N) 145.1

C2 (C-NO₂) 132.0

C3 126.5

C6 115.0

C4 113.8

C7 (N-CH₃) 30.5

Expertise & Experience in Interpretation:

Quaternary Carbons: The carbons bearing the substituents are the most downfield. C5,

attached to the electronegative chlorine, and C1, attached to nitrogen, are predicted at 147.5

and 145.1 ppm, respectively. The carbon bearing the nitro group, C2, is also significantly

deshielded.
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Protonated Carbons: The carbons with attached protons (C3, C4, C6) are predicted to be in

the 113-127 ppm range, which is typical for aromatic carbons in such an environment.

Aliphatic Carbon: The N-methyl carbon (C7) is predicted to appear in the aliphatic region,

around 30.5 ppm, consistent with a methyl group attached to a nitrogen atom.

Experimental Protocol: NMR Data Acquisition
This protocol ensures a self-validating system for obtaining high-quality, reproducible NMR

data.

Sample Preparation:

Accurately weigh approximately 10-15 mg of 5-chloro-N-methyl-2-nitroaniline.

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality:

DMSO-d₆ is chosen for its excellent solvating power for polar aromatic compounds and for

its ability to slow down N-H proton exchange, allowing for the observation of N-H coupling.

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

Instrument Setup (400 MHz Spectrometer):

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature

(e.g., 298 K).

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and

symmetrical TMS peak.

¹H NMR Acquisition:

Acquire the spectrum using a standard pulse program (e.g., 'zg30').

Set a spectral width of approximately 16 ppm (e.g., -2 to 14 ppm).
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Use a 30° pulse angle and a relaxation delay of 2 seconds to ensure quantitative

integration.

Collect 16-32 scans for a good signal-to-noise ratio.

¹³C NMR Acquisition:

Switch to the carbon channel.

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., 'zgpg30').

Set a spectral width of approximately 240 ppm (e.g., -10 to 230 ppm).

Collect a larger number of scans (e.g., 1024 or more) due to the lower natural abundance

of ¹³C.

Data Processing:

Apply Fourier transformation to the raw FID data.

Phase the spectra and perform baseline correction.

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C

spectrum relative to the solvent peak (DMSO-d₆ at 39.52 ppm).

Integrate the ¹H signals and pick all peaks for both spectra.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy is a rapid and effective technique for confirming the presence of key functional

groups, which act as molecular "fingerprints."

Predicted IR Absorption Frequencies & Interpretation
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Wavenumber (cm⁻¹) Vibrational Mode Intensity

~3350 N-H Stretch Medium

~3100-3000 Aromatic C-H Stretch Medium

~2950 Aliphatic C-H Stretch (N-CH₃) Weak

~1610, 1580 C=C Aromatic Ring Stretch Medium-Strong

~1520 Asymmetric NO₂ Stretch Strong

~1340 Symmetric NO₂ Stretch Strong

~1300 C-N Stretch Medium

~750 C-Cl Stretch Strong

Expertise & Experience in Interpretation:

The IR spectrum is dominated by features characteristic of its structure. The N-H stretch

around 3350 cm⁻¹ confirms the secondary amine. The two very strong bands at ~1520 cm⁻¹

and ~1340 cm⁻¹ are definitive evidence for the nitro group. Aromatic C=C stretching vibrations

appear in the 1610-1580 cm⁻¹ region, while the strong absorption around 750 cm⁻¹ is

indicative of the C-Cl bond.

Experimental Protocol: ATR-IR Data Acquisition
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically

diamond or germanium) is clean by wiping it with isopropanol.

Background Scan: Run a background spectrum of the empty ATR stage to account for

atmospheric CO₂ and H₂O.

Sample Application: Place a small amount (a few milligrams) of the solid 5-chloro-N-methyl-
2-nitroaniline powder onto the ATR crystal.

Data Acquisition: Lower the ATR anvil to apply consistent pressure on the sample. Collect

the spectrum, typically co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹.
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Cleaning: Clean the crystal and anvil thoroughly after analysis.

Mass Spectrometry (MS): Determining Mass and
Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues

through the analysis of its fragmentation pattern under energetic conditions.

Predicted Mass Spectrometry Data
Molecular Formula: C₇H₇ClN₂O₂

Exact Mass: 186.0196

Molecular Ion (M⁺): m/z 186 (containing ³⁵Cl) and m/z 188 (containing ³⁷Cl) in an

approximate 3:1 isotopic ratio.

Proposed Fragmentation Pathway
Diagram: Proposed EI Fragmentation Pathway

[M]⁺˙
m/z = 186/188

[M - NO₂]⁺
m/z = 140/142- NO₂

[M - CH₃]⁺
m/z = 171/173

- •CH₃

[C₆H₄Cl]⁺
m/z = 111/113

- HCN

Click to download full resolution via product page

Caption: Plausible fragmentation of 5-chloro-N-methyl-2-nitroaniline in EI-MS.

Expertise & Experience in Interpretation:

Upon electron ionization (EI), the molecular ion ([M]⁺˙) at m/z 186/188 would be observed. The

most characteristic fragmentation in nitroaromatics is the loss of the nitro group (NO₂•, 46 Da),

leading to a prominent fragment ion at m/z 140/142. Another likely fragmentation is the loss of

the methyl radical (•CH₃, 15 Da) from the N-methyl group, resulting in an ion at m/z 171/173.
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Subsequent fragmentation of the m/z 140/142 ion could involve the loss of HCN (27 Da) to give

an ion corresponding to a chlorophenyl cation at m/z 111/113.

Experimental Protocol: EI-MS Data Acquisition
Sample Introduction: Introduce a small amount of the sample dissolved in a volatile solvent

(e.g., methanol or dichloromethane) via a direct insertion probe or, if sufficiently volatile and

thermally stable, through a Gas Chromatography (GC) inlet.

Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV. Causality:

70 eV is a standard energy that provides reproducible fragmentation patterns, allowing for

library matching and structural interpretation.

Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-300,

using a quadrupole or time-of-flight (TOF) mass analyzer.

Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal intensity for the

molecular ion and key fragment ions.

Conclusion and Future Outlook
The comprehensive spectral analysis of 5-chloro-N-methyl-2-nitroaniline, integrating

experimental ¹H NMR with predicted ¹³C NMR, IR, and MS data, provides a robust and self-

consistent analytical package for its unambiguous identification. The methodologies and

interpretations presented herein serve as a guide for researchers, emphasizing the importance

of a multi-technique approach to structural elucidation. This foundational characterization is

indispensable for ensuring the quality of this intermediate in its downstream applications, from

advanced materials to the synthesis of next-generation pharmaceuticals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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